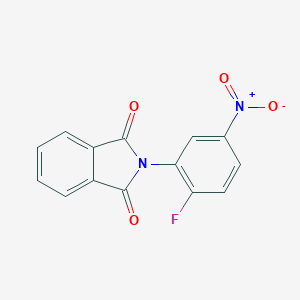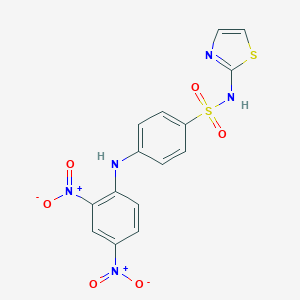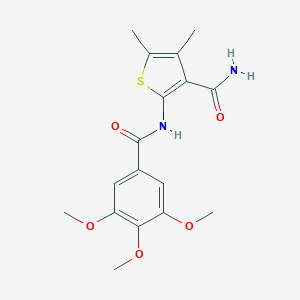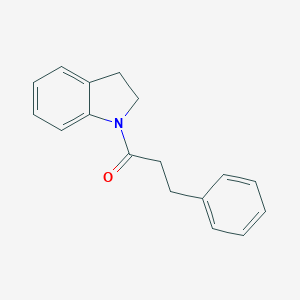
2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains an isoindole group, which is a polycyclic compound with a five-membered ring fused to a benzene ring. The isoindole group is substituted with a 2-fluoro-5-nitrophenyl group. Fluoro and nitro groups are common substituents in organic chemistry, known for their effects on the physical and chemical properties of the molecules they are part of .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves multi-step reactions, including the formation of the isoindole ring and the introduction of the fluoro and nitro groups .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the isoindole group indicates a polycyclic structure, and the fluoro and nitro substituents on the phenyl group could have significant effects on the molecule’s geometry and electronic structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure and the nature of its substituents. For example, the presence of a nitro group could make the compound more acidic, while the fluoro group could affect its polarity and boiling/melting points .Applications De Recherche Scientifique
2-(2-Fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione: Scientific Research Applications:
Herbicidal Activity
Derivatives of isoindole-1,3-dione have been investigated for their herbicidal properties. They may be designed and synthesized to link active sub-structures like chlorophthalim and phenoxy carboxylic ester for new herbicidal leading compounds .
Antiviral and Antimicrobial Activity
Indole derivatives, which include the isoindole scaffold, have shown various biological activities including antiviral and antimicrobial properties. This suggests potential research applications in developing treatments against a broad range of RNA and DNA viruses .
Anti-inflammatory and Anticancer Activity
The biological potential of indole derivatives also extends to anti-inflammatory and anticancer activities. Research into these areas could lead to the development of new therapeutic agents .
Antidiabetic and Antimalarial Activity
The compound’s framework may be explored for its antidiabetic and antimalarial effects, contributing to the synthesis of new drugs with these specific activities .
Chemical Production
Isoindole-1,3-dione derivatives have broad potential uses in chemical production due to their complex and variable structures .
Clinical Medicine
The structural complexity of tricyclic isoindole-1,3-dione derivatives indicates potential applications in clinical medicine, possibly in drug development or diagnostic procedures .
Antioxidant Properties
Given the antioxidant properties observed in some indole derivatives, this compound could be researched for its capacity to neutralize free radicals, which may have implications in aging or degenerative diseases .
Santa Cruz Biotechnology - Proteomics Research Synthesis and Herbicidal Activity of Isoindole Derivatives Biological Potential of Indole Derivatives Fused Multifunctionalized Isoindole Derivatives
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(2-fluoro-5-nitrophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O4/c15-11-6-5-8(17(20)21)7-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKGQGVYTBHFNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B463901.png)
![2-[2-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B463906.png)
![4-{[(3,5-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B463938.png)
![2,4-dichloro-N-[3-[(3-chlorophenyl)carbamoyl]phenyl]benzamide](/img/structure/B463944.png)

![N-[4-(cyclopropanecarbonylamino)phenyl]cyclopropanecarboxamide](/img/structure/B463974.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B463982.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide](/img/structure/B463988.png)
![N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide](/img/structure/B464030.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B464040.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B464049.png)
![3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B464051.png)